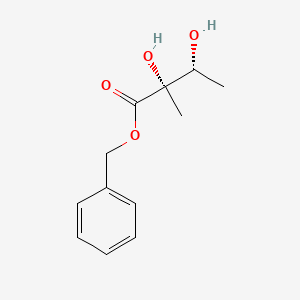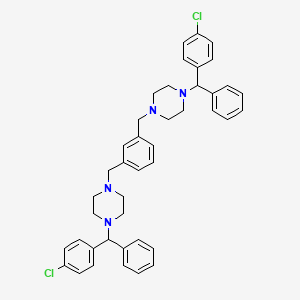
Monomethyl Arsonothioic Acid (80per cent)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Monomethyl Arsonothioic Acid (80 per cent) is an organoarsenic compound with the molecular formula CH₅AsO₂S. It is a white to off-white solid that is slightly soluble in water and has a melting point greater than 51°C. This compound is used as a standard for arsenic inspection and is a metabolite in some mammals and microbiota.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Monomethyl Arsonothioic Acid can be synthesized through the reaction of arsenous acid with methyl iodide. . The reaction conditions typically involve the use of sodium hydroxide as a base:
As(OH)3+CH3I+NaOH→CH3AsO(OH)2+NaI+H2O
Industrial Production Methods
Industrial production methods for Monomethyl Arsonothioic Acid are not well-documented in the literature. the synthesis methods used in laboratories can be scaled up for industrial production with appropriate modifications to ensure safety and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
Monomethyl Arsonothioic Acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Near physiological pH, it converts to its conjugate bases, the methylarsonates .
Common Reagents and Conditions
Oxidation: Monomethyl Arsonothioic Acid can be oxidized to form methylarsonic acid.
Reduction: It can be reduced to methylarsonous acid.
Substitution: The compound can undergo substitution reactions with various nucleophiles.
Major Products
Oxidation: Methylarsonic acid
Reduction: Methylarsonous acid
Substitution: Various substituted arsonic acids
Applications De Recherche Scientifique
Monomethyl Arsonothioic Acid has several scientific research applications:
Chemistry: Used as a standard for arsenic inspection and in the study of arsenic metabolism.
Biology: Investigated for its role as a metabolite in mammals and microbiota.
Medicine: Studied for its potential toxicity and effects on human health.
Industry: Utilized in the development of arsenic-based compounds and materials.
Mécanisme D'action
The mechanism of action of Monomethyl Arsonothioic Acid involves its interaction with thiol groups in proteins and enzymes. This interaction can lead to the inhibition of enzyme activity and disruption of cellular processes. The compound is methylated in trivalent forms in the presence of glutathione or other thiol compounds, which suggests that the stability of arsenic-glutathione conjugates is crucial for determining its toxicity .
Comparaison Avec Des Composés Similaires
Monomethyl Arsonothioic Acid can be compared with other similar compounds such as:
Monomethylarsonic Acid (MMA): Similar in structure but lacks the thio group.
Dimethylarsinic Acid (DMA): Contains two methyl groups instead of one.
Arsenobetaine: A non-toxic arsenic compound found in seafood.
Uniqueness
Monomethyl Arsonothioic Acid is unique due to the presence of the thio group, which influences its reactivity and interactions with biological molecules. This makes it distinct from other methylated arsenic compounds .
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis of Monomethyl Arsonothioic Acid (80% purity) can be achieved through a multi-step process involving the reaction of various starting materials.", "Starting Materials": [ "Arsenic trioxide", "Methanol", "Sulfur", "Hydrochloric acid", "Sodium hydroxide", "Ethanol" ], "Reaction": [ "Arsenic trioxide is first reacted with sulfur and hydrochloric acid to form arsenic trisulfide.", "The arsenic trisulfide is then reacted with methanol and sodium hydroxide to form dimethyl arsenic sulfide.", "Finally, the dimethyl arsenic sulfide is oxidized with hydrogen peroxide in ethanol to form Monomethyl Arsonothioic Acid (80% purity)." ] } | |
Numéro CAS |
937022-98-5 |
Formule moléculaire |
CH₅AsO₂S |
Poids moléculaire |
156.04 |
Synonymes |
Methylarsonothioic O,S-Acid |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![11-Methyl-5,6-dihydrobenzo[b][1]benzazepin-5-ol](/img/structure/B1144717.png)
![sodium;[(2R,3S)-2,3-dihydroxy-5-oxopentyl] hydrogen phosphate](/img/structure/B1144722.png)


![8-Methyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one hydrochloride](/img/structure/B1144731.png)



